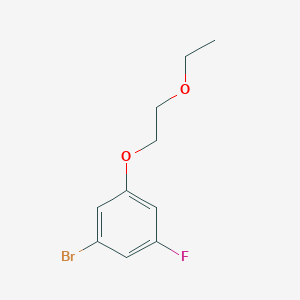

1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene

Description

1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a fluorine atom at the 5-position, and a 2-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) substituent at the 3-position. This compound belongs to the class of meta-substituted benzene derivatives, where the electron-donating ethoxyethoxy group and electron-withdrawing halogens (Br, F) create a unique electronic environment. Such structural attributes make it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science applications.

Properties

IUPAC Name |

1-bromo-3-(2-ethoxyethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTKEQOGHCVFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-(2-ethoxyethoxy)-5-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst and a base.

Electrophilic Aromatic Substitution: The ethoxyethoxy and fluorine groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.

Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene with structurally related bromo-fluoro benzene derivatives, emphasizing substituent effects, physical properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity :

- Electron-Donating Groups : The ethoxyethoxy group in the target compound donates electrons via oxygen lone pairs, activating the benzene ring toward electrophilic substitution. This contrasts with electron-withdrawing groups like -Cl or -F, which deactivate the ring .

- Steric Effects : Bulky substituents (e.g., tert-butyl, cyclopentyloxy) hinder reaction rates in cross-coupling reactions, whereas linear chains (e.g., ethoxyethoxy) offer flexibility in synthesis .

Physical Properties :

- The ethoxyethoxy group likely reduces density compared to chloro analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene, density 1.72 g/cm³) due to increased oxygen content and lower atomic mass .

- Higher molecular weight derivatives (e.g., cyclopentyloxy analog, MW 259.13) exhibit greater lipophilicity, impacting solubility in organic solvents .

Applications :

Biological Activity

1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene is a synthetic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine atoms, suggests diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrF |

| Molecular Weight | 221.09 g/mol |

| CAS Number | 1523766-61-1 |

The compound features a bromine atom at the meta position and a fluorine atom on the aromatic ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of halogenated benzenes have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study:

In a comparative study, a series of halogenated compounds were tested for their Minimum Inhibitory Concentration (MIC) against E. coli. The results demonstrated that compounds with similar structures to this compound had MIC values ranging from 62.5 to 125 µg/mL, indicating moderate antibacterial efficacy .

Anticancer Activity

The anticancer potential of halogenated aromatic compounds has been widely studied. Research shows that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Research Findings:

In vitro studies on related compounds have revealed that they can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, a derivative exhibited an IC50 value of approximately 226 µg/mL against HeLa cells, suggesting potential as a therapeutic agent .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation: It could interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuropsychiatric disorders.

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound. Preliminary studies suggest that similar brominated compounds can exhibit acute toxicity at high doses, with observed effects including tremors and weight loss in animal models . Further toxicological assessments are necessary to establish safe dosage levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.